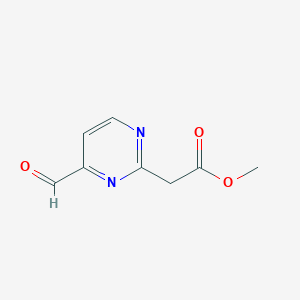
Methyl 2-(4-formylpyrimidin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-formylpyrimidin-2-YL)acetate is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the ZnCl₂-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate . This method allows for the efficient synthesis of mono- and disubstituted pyrimidine derivatives.
Industrial Production Methods
Industrial production of Methyl 2-(4-formylpyrimidin-2-YL)acetate may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Microwave-assisted esterification has also been explored as an efficient method for producing esters like this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-formylpyrimidin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituents introduced during the reaction.
Scientific Research Applications
Methyl 2-(4-formylpyrimidin-2-YL)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4-formylpyrimidin-2-YL)acetate involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes and receptors involved in various biological processes. For example, they can inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-bromopyridin-2-yl)acetate
- Methyl 2-(pyridin-4-yl)acetate
- 2-(4-sulfamoylphenyl)pyrimidine
Uniqueness
Methyl 2-(4-formylpyrimidin-2-YL)acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The formyl group allows for further functionalization, and the pyrimidine ring provides a versatile scaffold for drug design and development .
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
methyl 2-(4-formylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(12)4-7-9-3-2-6(5-11)10-7/h2-3,5H,4H2,1H3 |
InChI Key |
QMRCSAYGWRQMSB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=CC(=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















